molecular formula C3H6O2 B024613 Ethyl formate-13C CAS No. 73222-61-4

Ethyl formate-13C

Cat. No.: B024613
CAS No.: 73222-61-4
M. Wt: 75.07 g/mol
InChI Key: WBJINCZRORDGAQ-LBPDFUHNSA-N
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Description

Adenosine 3’,5’-diphosphate is an adenine nucleotide containing a phosphate group at the 3’ and 5’ positions of the pentose sugar ribose. It is a product of 3’-phosphoadenosine 5’-phosphosulfonate, a cofactor of sulfotransferases, and has been used to study the kinetic properties and structure of sulfotransferases .

Chemical Reactions Analysis

Types of Reactions: Adenosine 3’,5’-diphosphate undergoes various chemical reactions, including hydrolysis and phosphorylation. It can be hydrolyzed by 3’ (2’),5’-bisphosphate nucleotidase to give adenosine monophosphate, which can then be recycled into adenosine triphosphate .

Common Reagents and Conditions: Common reagents used in these reactions include enzymes such as ATPases and nucleotidases. The conditions for these reactions typically involve aqueous solutions at physiological pH and temperature .

Major Products: The major products formed from these reactions include adenosine monophosphate and adenosine triphosphate .

Properties

IUPAC Name

ethyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJINCZRORDGAQ-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480311
Record name Ethyl formate-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73222-61-4
Record name Ethyl formate-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: How does the s-cis/s-trans conformational equilibrium in ethyl formate influence the observed 13C NMR chemical shifts?

A1: The study by González-González et al. employed 13C NMR spectroscopy at 125 MHz to examine a series of alkyl formates, including ethyl formate. [] The researchers observed distinct 13C chemical shifts for the carbon atom beta to the dicoordinated oxygen atom (β-carbon) depending on whether the molecule existed in the s-cis or s-trans conformation. This difference arises from varying intramolecular interactions experienced by the β-carbon in each rotamer. The study suggests that these interactions influence the electron density around the β-carbon, consequently affecting its 13C chemical shift.

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